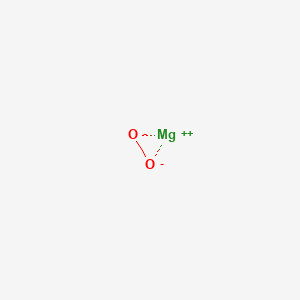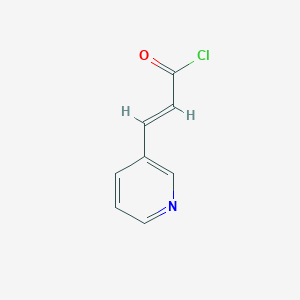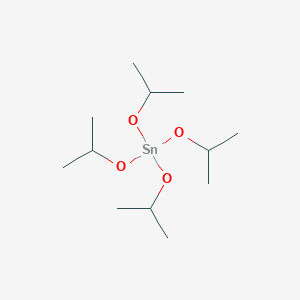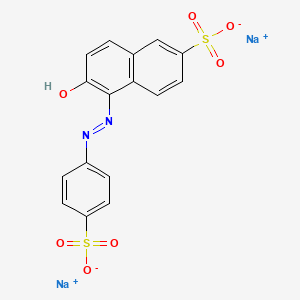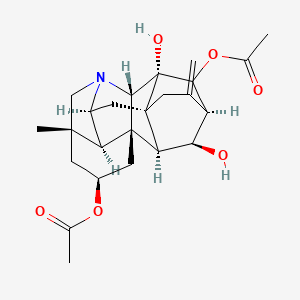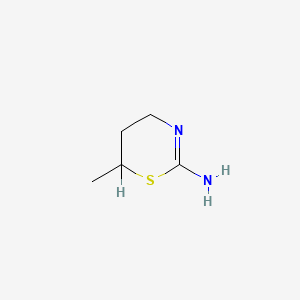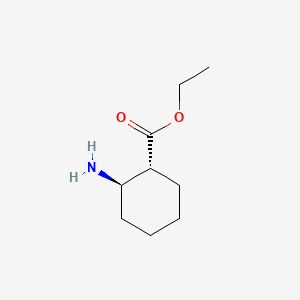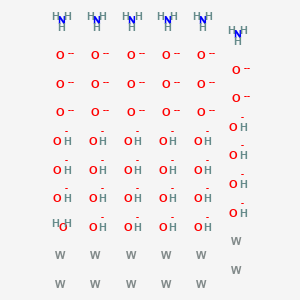
Ammonium (meta)tungstate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium metatungstate hydrate is a Keggin-type heteropoly compound . It is widely used as a raw material for the synthesis of tungsten catalysts, which are used in a variety of reactions like oxidation, hydroxylation, hydrogenation, and polymerization .
Synthesis Analysis
Ammonium metatungstate can be prepared by polycondensation of ammonium tungstate solutions . It is widely utilized as a raw material for the synthesis of tungsten catalysts .Molecular Structure Analysis
The structure and morphology of ammonium metatungstate (AMT), (NH4)6[H2W12O40]·4H2O, were investigated by SEM, FTIR, XRD, and TG/DTA-MS . The cell parameters of the AMT sample were determined and refined with a full profile fit .Chemical Reactions Analysis
Ammonium metatungstate hydrate is used as a starting material to prepare catalysts for the reduction of NOx . It can also be used as a precursor to synthesize tungsten oxide thin films by chemical vapor deposition method .Physical And Chemical Properties Analysis
Ammonium metatungstate hydrate has a molecular weight of 2956.30 (anhydrous basis), a density of 4 g/cm³, and a melting point of 120 °C .Aplicaciones Científicas De Investigación
Fabrication of Micro-Nanofibers
Ammonium metatungstate hydrate (AMT) is used in the fabrication and characterization of AMT combined with cobalt (III) acetylacetonate (Co (acac) 3)-loaded electrospun micro-nanofibers . These micro-nanofibers have potential applications as electro-catalysts .
Preparation of Catalysts
AMT can be used as a precursor to synthesize carbon-supported tungsten catalysts for the hydrogenolysis of cellulose . This process is crucial in the conversion of biomass into valuable chemicals .
Hydroisomerization of n-Alkanes
AMT is used to synthesize reduced tungsten and mixed tungsten oxide catalysts for the bifunctional hydroisomerization of n-alkanes . This process is important in the petroleum industry for the conversion of linear alkanes into branched isomers .
Fabrication of Transistors
AMT is used in the synthesis of hybrid 2D/3D tungsten diselenide transistors via the chemical vapor deposition method . These transistors have potential applications in the electronics industry .
Preparation of Tungsten Oxide Thin Films
AMT hydrate is used as a precursor to synthesize tungsten oxide thin films by the chemical vapor deposition method . These thin films have applications in various fields such as optoelectronics and photocatalysis .
Reduction of NOx
AMT hydrate is used as a starting material to prepare catalysts for the reduction of NOx . This is particularly important in environmental science as it helps in reducing air pollution .
Safety And Hazards
Direcciones Futuras
Various hydrous ammonium metatungstate phases have been obtained in the form of single crystals, using supersaturated solutions, antisolvent crystallization, and partial dehydration as strategies for crystal growth . The thermal behavior of AMT-22 crystals reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400°C .
Propiedades
IUPAC Name |
azane;oxygen(2-);tungsten;tricosahydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLRCCQFLZAYJM-UHFFFAOYSA-A |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H43N6O41W12-57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2989.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium metatungstate hydrate | |
CAS RN |
12333-11-8 |
Source


|
| Record name | Ammonium metatungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What role does ammonium metatungstate hydrate play in the synthesis of tungsten disulfide (WS2) powder as described in the research?
A1: Ammonium metatungstate hydrate (AMT) serves as the precursor material for producing tungsten trioxide (WO3) particles through ultrasonic spray pyrolysis (USP) []. These WO3 particles are then subjected to a sulfurization process, ultimately leading to the formation of WS2 powder. Essentially, AMT is the starting point in a multi-step synthesis process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

